5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine 5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549052-53-9
VCID: VC11837686
InChI: InChI=1S/C14H15BrN4OS/c1-21-14-17-6-12(15)13(18-14)19-7-10(8-19)9-20-11-3-2-4-16-5-11/h2-6,10H,7-9H2,1H3
SMILES: CSC1=NC=C(C(=N1)N2CC(C2)COC3=CN=CC=C3)Br
Molecular Formula: C14H15BrN4OS
Molecular Weight: 367.27 g/mol

5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine

CAS No.: 2549052-53-9

Cat. No.: VC11837686

Molecular Formula: C14H15BrN4OS

Molecular Weight: 367.27 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine - 2549052-53-9

Specification

CAS No. 2549052-53-9
Molecular Formula C14H15BrN4OS
Molecular Weight 367.27 g/mol
IUPAC Name 5-bromo-2-methylsulfanyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine
Standard InChI InChI=1S/C14H15BrN4OS/c1-21-14-17-6-12(15)13(18-14)19-7-10(8-19)9-20-11-3-2-4-16-5-11/h2-6,10H,7-9H2,1H3
Standard InChI Key MJHYEWCXJKPSSG-UHFFFAOYSA-N
SMILES CSC1=NC=C(C(=N1)N2CC(C2)COC3=CN=CC=C3)Br
Canonical SMILES CSC1=NC=C(C(=N1)N2CC(C2)COC3=CN=CC=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s systematic name, 5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine, reflects its core pyrimidine ring substituted with bromine at position 5, a methylsulfanyl group at position 2, and a 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl moiety at position 4. Based on structural analogs , its molecular formula is inferred as C₁₄H₁₅BrN₄OS₂, with a molecular weight of 407.33 g/mol.

Table 1: Comparative Molecular Properties of Related Brominated Pyrimidines

PropertyTarget CompoundAnalog (CAS 2877640-44-1)Analog (CAS 1266343-30-9)
Molecular FormulaC₁₄H₁₅BrN₄OS₂C₁₃H₁₇BrN₄OSC₇H₅BrClN₃
Molecular Weight (g/mol)407.33357.27246.49
Key SubstituentsAzetidine-pyridinyloxyAzetidine-pyrrolidinylcarbonylChloro-methylpyrrolopyrimidine

Synthesis and Reaction Pathways

Core Pyrimidine Bromination

Bromination at position 5 of the pyrimidine ring is a critical step, often achieved using reagents like N-bromosuccinimide (NBS). For example, in the synthesis of 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , NBS in dichloromethane at 0–25°C yielded 93% product. Similar conditions may apply to the target compound, though the presence of the azetidine-pyridinyloxy group could necessitate modified temperatures or solvents to prevent side reactions .

Functionalization of the Azetidine Moiety

The 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl group likely originates from nucleophilic substitution or coupling reactions. In analog , a pyrrolidine-1-carbonyl group was introduced via lithiation followed by carboxylation. For the target compound, a Mitsunobu reaction between azetidine methanol and pyridin-3-ol could install the pyridinyloxy methyl group, though experimental validation is required .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its heteroaromatic and polar substituents. Analog exhibited a log P (octanol-water partition coefficient) of 2.2, suggesting moderate lipophilicity. The target compound’s pyridinyloxy group may enhance water solubility compared to , which lacks polar oxygen atoms .

Table 2: Predicted Physicochemical Parameters

ParameterValue (Predicted)Method of Estimation
Log P (o/w)2.5–3.0XLOGP3
Aqueous Solubility (mg/mL)0.05–0.10SILICOS-IT
TPSA (Ų)65–70Computational Modeling

Applications in Materials Science

Fluorescent Probes

Pyrimidine derivatives with extended π-systems are used as fluorescent tags. The azetidine-pyridinyloxy group in the target compound could stabilize excited states, enabling applications in cellular imaging. Analog ’s use in fluorescent probes supports this hypothesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator